Cas no 1353992-72-9 (2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide)

2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a chiral amine derivative featuring a pyrrolidine scaffold with a methyl substitution at the nitrogen and an acetamide functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The (R)-configuration of the pyrrolidine ring enhances stereoselectivity in synthesis, making it valuable for the development of enantiomerically pure compounds. Its structural versatility allows for further functionalization, enabling applications in drug discovery, particularly for targeting central nervous system (CNS) disorders. The compound’s stability and well-defined stereochemistry contribute to its utility in high-precision synthetic routes.
2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide structure
1353992-72-9 structure
Product Name:2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
CAS No:1353992-72-9
MF:C7H15N3O
MW:157.213501214981
CID:2161724
Update Time:2025-10-31

2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-n-((r)-1-methyl-pyrrolidin-3-yl)-acetamide
    • (R)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide
    • AM95065
    • 2-Amino-N-((R)-1-methylpyrrolidin-3-yl)acetamide
    • 2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
    • Inchi: 1S/C7H15N3O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5,8H2,1H3,(H,9,11)/t6-/m1/s1
    • InChI Key: CYXORPPMGMRFCQ-ZCFIWIBFSA-N
    • SMILES: O=C(CN)N[C@H]1CN(C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Topological Polar Surface Area: 58.4

2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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Chemenu
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Additional information on 2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

Introduction to 2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (CAS No. 1353992-72-9) and Its Emerging Applications in Chemical Biology

2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide, identified by the chemical compound identifier CAS No. 1353992-72-9, is a meticulously designed molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of derivatives characterized by a unique structural framework, which includes a chiral pyrrolidine moiety linked to an acetamide group. The presence of the (R)-configuration at the 3-position of the pyrrolidine ring imparts specific stereochemical properties, making it a valuable scaffold for developing novel bioactive molecules.

The structural motif of 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is not merely a curiosity but rather a result of extensive molecular design principles aimed at optimizing biological activity. The pyrrolidine core is a well-documented pharmacophore in medicinal chemistry, frequently employed in the synthesis of drugs targeting various therapeutic pathways. The incorporation of a methyl group at the 1-position and an acetamide substituent at the nitrogen atom further refines its pharmacological profile, enhancing its potential as a lead compound for drug discovery.

In recent years, there has been a surge in research focused on exploiting chiral auxiliaries and ligands to modulate enzyme activity with high specificity. The (R)-configuration of the pyrrolidine ring in 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide plays a pivotal role in determining its interactions with biological targets. This stereochemical specificity is particularly crucial in cases where enantiomeric excess can significantly influence pharmacodynamic and pharmacokinetic properties. The compound’s ability to selectively bind to certain enzymes or receptors underscores its potential as a tool compound in biochemical assays and as a precursor for more complex derivatives.

One of the most compelling aspects of 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is its versatility in serving as a building block for more intricate molecules. In drug discovery pipelines, such compounds are often used to generate libraries of analogs through combinatorial chemistry or structure-based design. The pyrrolidine scaffold provides a stable platform for further functionalization, allowing researchers to explore modifications that could enhance potency, selectivity, or metabolic stability. This adaptability makes it an indispensable asset in synthetic chemistry laboratories aiming to develop next-generation therapeutics.

The acetamide group in 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide also contributes significantly to its biological relevance. Acetamides are frequently observed in biologically active molecules due to their ability to form hydrogen bonds and participate in hydrophobic interactions with target proteins. Moreover, the amide functionality can be further modified through various chemical reactions, such as hydrolysis, amidation, or coupling reactions, which opens up numerous possibilities for generating structurally diverse derivatives. These attributes make it an attractive candidate for use in fragment-based drug design approaches.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions, which has accelerated the process of identifying promising candidates like 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide. Machine learning algorithms can analyze large datasets to identify structural features that correlate with biological activity, thereby guiding synthetic efforts toward more effective molecules. The integration of these computational tools with traditional wet chemistry methods has streamlined the drug discovery process, reducing time-to-market for new therapeutics.

In addition to its role as a synthetic intermediate, 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide has been explored in various biochemical studies aimed at understanding enzyme mechanisms and ligand-receptor interactions. For instance, researchers have utilized this compound to probe the binding affinities and kinetics of enzymes involved in metabolic pathways or signal transduction cascades. Such studies not only provide insights into fundamental biological processes but also help identify novel targets for therapeutic intervention.

The growing interest in personalized medicine has also influenced the use of compounds like 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide. By leveraging high-throughput screening technologies and genomics data, researchers can identify specific genetic markers or protein expressions that correlate with disease susceptibility or drug responsiveness. Compounds with well-defined structures and stereochemical properties are particularly valuable in these contexts, as they can be tailored to interact with unique biological signatures associated with individual patients.

The synthesis of 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exemplifies the meticulous approach required in modern organic synthesis. Advanced techniques such as asymmetric hydrogenation or enzymatic resolution are often employed to achieve high enantiomeric purity, which is critical for pharmaceutical applications. These methods ensure that the final product exhibits consistent biological activity without unwanted side effects arising from racemic impurities.

The safety and regulatory considerations associated with 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide are also noteworthy. As part of ongoing research efforts, comprehensive toxicological studies are conducted to assess its potential hazards and establish safe handling protocols. Compliance with international regulatory standards ensures that researchers can proceed with their investigations without compromising safety or ethical guidelines.

Looking ahead, the future prospects for 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide appear promising, given its versatility and relevance in multiple areas of biomedical research. Continued exploration into its applications could lead to breakthroughs in treating complex diseases by providing novel molecular tools for therapeutic development. As synthetic methodologies evolve and computational capabilities expand, compounds like this will likely play an even greater role in advancing both academic research and industrial applications.

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